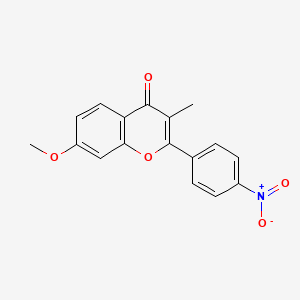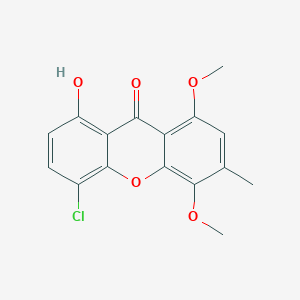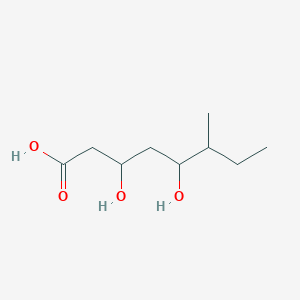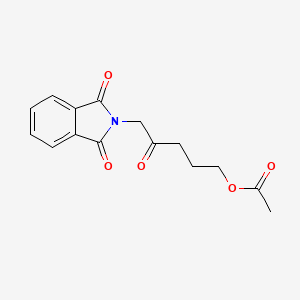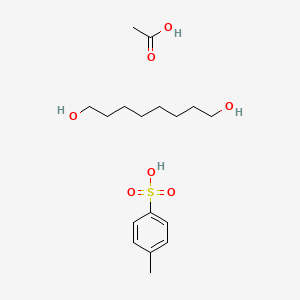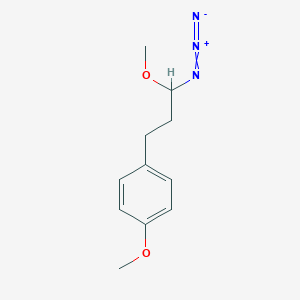
1-(3-Azido-3-methoxypropyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azido-3-methoxypropyl)-4-methoxybenzene is an organic compound that features both azide and methoxy functional groups. Compounds with azide groups are often used in click chemistry and other synthetic applications due to their reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azido-3-methoxypropyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene and 3-chloropropanol.
Formation of Intermediate: The 3-chloropropanol is converted to 3-azidopropanol using sodium azide in a nucleophilic substitution reaction.
Final Product Formation: The intermediate 3-azidopropanol is then reacted with 4-methoxybenzene under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Azido-3-methoxypropyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: May be used in bioconjugation techniques to label biomolecules.
Industry: Could be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for compounds like 1-(3-Azido-3-methoxypropyl)-4-methoxybenzene often involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Azido-3-methoxypropane: Similar structure but lacks the benzene ring.
4-Methoxybenzyl azide: Similar structure but with a different alkyl chain.
1-(3-Azidopropyl)-4-methoxybenzene: Similar but without the methoxy group on the propyl chain.
Uniqueness
1-(3-Azido-3-methoxypropyl)-4-methoxybenzene is unique due to the presence of both azide and methoxy groups, which provide distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
114492-06-7 |
|---|---|
Fórmula molecular |
C11H15N3O2 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(3-azido-3-methoxypropyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15N3O2/c1-15-10-6-3-9(4-7-10)5-8-11(16-2)13-14-12/h3-4,6-7,11H,5,8H2,1-2H3 |
Clave InChI |
ZVSRAOPOHMKTOY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC(N=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



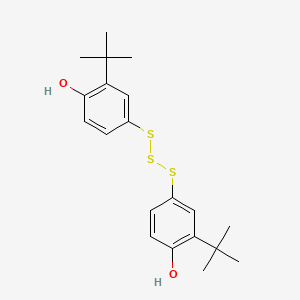
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
